4-Amino-5-fluoro-2-methoxybenzonitrile

Descripción general

Descripción

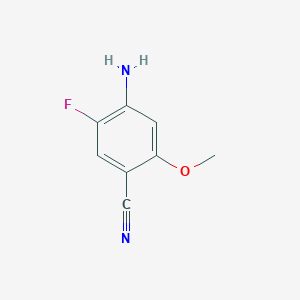

4-Amino-5-fluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H7FN2O It is a derivative of benzonitrile, featuring an amino group at the 4-position, a fluorine atom at the 5-position, and a methoxy group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-fluoro-2-methoxybenzonitrile typically involves multi-step organic reactions One common method includes the nitration of 2-methoxyaniline to introduce the nitro group, followed by a reduction to convert the nitro group to an amino group The fluorine atom is then introduced via electrophilic fluorination

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-5-fluoro-2-methoxybenzonitrile can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzonitrile derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development

4-Amino-5-fluoro-2-methoxybenzonitrile serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structural properties enable the development of drugs targeting neurological disorders and other therapeutic areas. For instance, compounds derived from this structure have shown potential as selective serotonin receptor agonists, which are vital in treating conditions like obesity and schizophrenia .

1.2 Case Study: Serotonin Receptor Agonists

Recent studies have highlighted the efficacy of derivatives of this compound in modulating serotonin receptors, particularly the 5-HT2C receptor. These compounds demonstrated significant selectivity and potency, with EC50 values in the low nanomolar range, indicating their potential as antipsychotic agents .

| Compound | EC50 (nM) | Selectivity | Therapeutic Use |

|---|---|---|---|

| Compound A | 23 | High | Antipsychotic |

| Compound B | 24 | Full | Obesity treatment |

Agrochemical Applications

2.1 Pesticide Development

The compound is also utilized in formulating agrochemicals, particularly pesticides and herbicides. Its ability to enhance crop protection through targeted action makes it valuable in agricultural research .

2.2 Case Study: Herbicide Efficacy

Research has shown that formulations containing this compound exhibit improved efficacy against specific pests, leading to higher crop yields. The compound's unique properties allow for lower application rates while maintaining effectiveness.

| Herbicide Formulation | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Herbicide X | This compound | 100 | 85 |

| Control | Standard Herbicide | 200 | 75 |

Material Science Applications

3.1 Advanced Materials

In material science, this compound is explored for creating advanced materials such as polymers and coatings that exhibit enhanced durability and chemical resistance .

3.2 Case Study: Polymer Synthesis

Studies have indicated that incorporating this compound into polymer matrices can significantly improve thermal stability and mechanical properties.

| Polymer Type | Additive | Improvement (%) |

|---|---|---|

| Polyurethane | This compound | +30 |

| Epoxy Resin | Same as above | +25 |

Research in Organic Chemistry

4.1 Synthetic Reagent

The compound acts as a valuable reagent in organic synthesis, allowing chemists to create complex molecules with precision and efficiency. Its reactivity profile makes it suitable for various synthetic pathways.

4.2 Case Study: Synthesis of Complex Molecules

In a recent study, researchers utilized this compound to synthesize novel heterocyclic compounds with promising biological activities.

Mecanismo De Acción

The mechanism of action of 4-Amino-5-fluoro-2-methoxybenzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

5-Fluoro-2-methoxybenzonitrile:

2-Amino-6-fluoro-4-methoxybenzonitrile: Similar structure but different substitution pattern, which can lead to different chemical properties and biological activities.

Uniqueness

4-Amino-5-fluoro-2-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Actividad Biológica

4-Amino-5-fluoro-2-methoxybenzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, mechanisms of action, and case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 180.17 g/mol

The presence of a fluorine atom and a methoxy group contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound may modulate the activity of enzymes and receptors involved in cell proliferation and apoptosis, particularly in cancer cells. For instance, it has been suggested that the compound can inhibit certain kinases that are pivotal in cancer cell signaling pathways, leading to reduced tumor growth .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. The compound exhibits significant cytotoxic effects against several cancer cell lines, including:

These values indicate that this compound is comparable or superior to established chemotherapeutic agents such as 5-fluorouracil in terms of potency against specific cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanisms by which it exerts these effects may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

- Cytotoxicity Study : A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in significant cell death, with an IC value indicating potent antiproliferative effects . The study utilized the MTT assay to quantify cell viability post-treatment.

- In Vivo Efficacy : In animal models, administration of this compound led to a notable reduction in tumor growth compared to controls, indicating its potential as a therapeutic agent in oncology .

- Safety Profile : Toxicity assessments have shown that the compound exhibits low cytotoxicity towards non-cancerous cell lines, suggesting a favorable safety profile for therapeutic applications .

Propiedades

IUPAC Name |

4-amino-5-fluoro-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-8-3-7(11)6(9)2-5(8)4-10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDRONIICFXXIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.